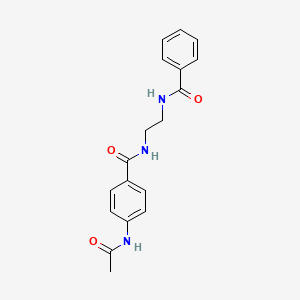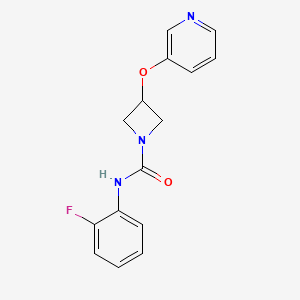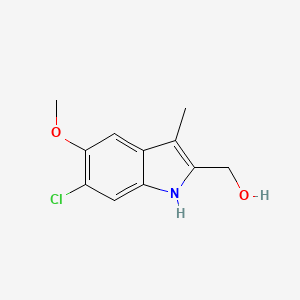
3-(4-Bromophenyl)-5-((5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-5-((5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H9BrF2N4O2 and its molecular weight is 419.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Optoelectronic Materials
One significant application of 1,3,4-oxadiazole derivatives is in the field of organic optoelectronics. These compounds are recognized for their promising electron-transporting or hole-blocking materials due to their good thermal stabilities and low orbital energy levels. This makes them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The introduction of electronegative units like oxadiazole into these molecules enhances their electron density and stability, indicating their potential as high-performance materials in electronic applications (Liu, Zhao, & Huang, 2007).
Antimicrobial Agents
Another area of application is in the synthesis of novel antimicrobial agents. Compounds incorporating the 1,3,4-oxadiazole moiety have shown promising results in screening for antimicrobial activity against various bacterial and fungal strains. This highlights their potential as scaffolds for developing new antimicrobial drugs, contributing to the fight against resistant microbial species (Kaneria et al., 2016).
Liquid Crystal Materials
1,3,4-Oxadiazole derivatives are also explored for their liquid crystalline properties, offering insights into designing materials with specific mesophases. These compounds' ability to exhibit enantiotropic nematic and smectic phases makes them interesting candidates for liquid crystal display technologies and related applications, providing a foundation for further investigation into advanced materials with tailored optical properties (Zhu et al., 2009).
Photoluminescence and Electroluminescence
The photoluminescent and electroluminescent properties of 1,3,4-oxadiazole derivatives have been extensively studied, demonstrating their utility in photoluminescent materials and OLEDs. These compounds exhibit strong blue fluorescence and are used as emitters in OLEDs, achieving high external quantum efficiency and low efficiency roll-off at high current densities. This application is crucial for developing high-performance and energy-efficient lighting and display technologies (Cooper et al., 2022).
Corrosion Inhibition
Additionally, 1,3,4-oxadiazole derivatives are explored for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. These compounds' effectiveness, substantiated through gravimetric, electrochemical, and SEM methods, indicates their potential as corrosion inhibitors, which is essential for extending the lifespan of metal structures and components in various industrial applications (Ammal et al., 2018).
特性
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,5-difluorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF2N4O2/c18-11-3-1-9(2-4-11)16-21-14(26-24-16)8-15-22-23-17(25-15)10-5-12(19)7-13(20)6-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGGPWCOCYQJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC(=C4)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

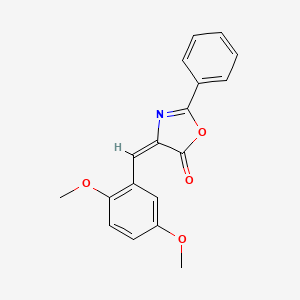

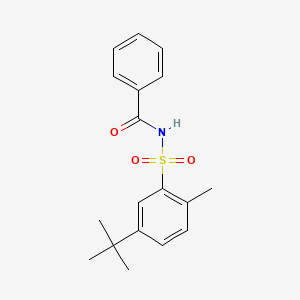
![2-Ethyl-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2674625.png)
![4-Chloro-2-(1,3-dihydro-2h-benzo[d]imidazol-2-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2674626.png)
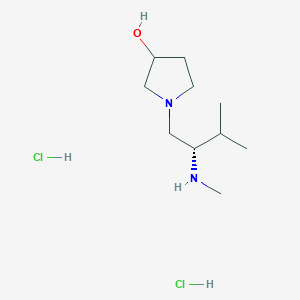

![N-[(3-Ethyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2674630.png)
